(4-Fluoro-benzyl)-methylamine HCl
Description
Contextualization within Fluorinated Amine Chemistry
(4-Fluoro-benzyl)-methylamine HCl is a specific example within the broader class of fluorinated amines, which are organic compounds containing both a fluorine atom and an amine functional group. The introduction of fluorine into organic molecules, particularly amines, imparts unique physicochemical properties that are highly sought after in chemical research. acs.orgnih.gov Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within a molecule. nih.govtandfonline.com
One of the most critical effects of fluorination in amines is the modulation of basicity. The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atom, thereby lowering the amine's pKa and making it less basic compared to its non-fluorinated analog. nih.govmdpi.com This modification can be crucial in medicinal chemistry, as it can improve a drug candidate's bioavailability by altering its ionization state at physiological pH. nih.govresearchgate.net
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The strategic incorporation of fluorine is a well-established strategy in modern drug discovery, with estimates suggesting that approximately 20% of all pharmaceuticals contain fluorine. nih.govwikipedia.org this compound serves as a key intermediate and building block in the synthesis of more complex, biologically active molecules. Its structure provides a versatile scaffold for chemists to elaborate upon. The primary amine functionality allows for a wide range of chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, enabling its integration into larger molecular frameworks. orgsyn.org
In medicinal chemistry, the 4-fluorobenzyl motif is found in numerous compounds investigated for a variety of therapeutic applications, including agents targeting the central nervous system and cardiovascular drugs. stanford.edu The presence of the fluorine atom can influence a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, all of which are critical parameters in drug design. tandfonline.comresearchgate.netacs.org For example, the introduction of a fluorine atom can create new points of interaction, such as hydrogen bonds or dipole-dipole interactions, with a biological target, potentially increasing the potency of a drug. mdpi.com
The synthesis of fluorinated amines itself is an active area of research, with methods including the reduction of fluorinated nitro compounds or imines, and fluoroamination of alkenes. nih.govalfa-chemistry.com this compound is typically synthesized from precursors like 4-fluorobenzyl chloride and methylamine (B109427). chemicalbook.com As a commercially available starting material, it provides a convenient entry point for researchers to access novel fluorinated compounds for screening in drug discovery programs and for use in the development of new agrochemicals, where fluorine also plays a significant role. wikipedia.org
Evolution of Research on this compound: A Historical Perspective
The field of organofluorine chemistry began to gain significant momentum in the mid-20th century. A pivotal moment was the market introduction of fludrocortisone (B194907) in 1954, the first fluoro-pharmaceutical, which demonstrated the profound impact that fluorine could have on biological activity. nih.gov This discovery spurred broader interest in the synthesis and evaluation of other fluorinated organic molecules.
The development of synthetic methodologies in the latter half of the 20th century, particularly those for selective fluorination and for the construction of amine-containing compounds, made precursors like this compound more accessible. nih.gov By the 21st century, the use of fluorine in medicinal chemistry had become routine, and building blocks like this compound became standard commercial reagents. nih.gov The ongoing research in areas like catalysis and C-H functionalization continues to provide new, more efficient ways to synthesize and utilize such fluorinated intermediates, ensuring their continued relevance in advanced chemical research. beilstein-journals.orgmst.edu
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGVSDDHGBOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506984 | |
| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-20-1 | |
| Record name | Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluoro Benzyl Methylamine Hcl
Optimized Laboratory-Scale Synthetic Routes
Optimized routes for synthesizing N-methylbenzylamines, including the 4-fluoro substituted variant, prioritize high yields, selectivity, and operational simplicity. The choice between reductive amination and alkylation often depends on the commercial availability and cost of the starting materials.
Reductive amination is a highly effective one-pot method for synthesizing amines from aldehydes or ketones. libretexts.org This process involves the initial formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the desired amine. libretexts.org For the synthesis of (4-Fluoro-benzyl)-methylamine, this involves the reaction of 4-fluorobenzaldehyde (B137897) with methylamine (B109427). libretexts.org
The synthesis commences with the reaction between 4-fluorobenzaldehyde and an amine, such as methylamine hydrochloride. libretexts.orgorgsyn.org The aldehyde's carbonyl group reacts with the primary amine to form an intermediate iminium ion. libretexts.org This electrophilic species is the direct precursor that undergoes reduction to yield the final secondary amine. libretexts.org The selection of 4-fluorobenzaldehyde as the starting material is a direct and efficient approach to incorporate the required fluoro-substituted aromatic moiety. mdpi.com
Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reducing agent for the imine reduction step in reductive amination. commonorganicchemistry.comcommonorganicchemistry.com A critical consideration is that NaBH₄ can also reduce the initial aldehyde; therefore, it is typically added after sufficient time has been allowed for the complete formation of the imine. commonorganicchemistry.com The reaction is commonly performed in alcoholic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com
To enhance selectivity and reactivity, particularly for less reactive substrates, various derivatives and modified systems of sodium borohydride are employed. commonorganicchemistry.com These include:
Sodium triacetoxyborohydride (B8407120) (STAB) : A milder and more selective reagent, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃) : This agent is stable in water and is effective at reducing iminium ions more rapidly than carbonyls, allowing the reaction to proceed in a single pot with all reagents present from the start. commonorganicchemistry.com
Catalytic Additives : The efficiency of NaBH₄ can be enhanced by using it in conjunction with various activators or catalysts, such as cation exchange resins or acids, which facilitate the protonation of the imine intermediate, making it more susceptible to reduction. scielo.org.mxorganic-chemistry.org
Interactive Data Table: Selected NaBH₄-Based Reductive Amination Systems
| Reducing System | Activator/Solvent | Key Feature | Reference |
| NaBH₄ | Methanol / Ethanol | Standard, cost-effective conditions. Requires sequential addition. | commonorganicchemistry.com |
| NaBH₄ / DOWEX® 50WX8 | THF | Cation exchange resin acts as a proton source to activate the imine. | scielo.org.mx |
| NaBH₄ / NaH₂PO₄·H₂O | THF | The phosphate (B84403) salt is believed to generate molecular hydrogen in situ, accelerating the reduction. | orientjchem.org |
| NaBH₄ / Ionic Liquid | [HMIm][BF₄] | The ionic liquid serves as both the solvent and a Brønsted acid catalyst. | researchgate.net |
Catalytic hydrogenation represents a powerful alternative to hydride-based reductions. This method involves a metal catalyst and a hydrogen source (commonly H₂ gas) to perform the reduction. google.com These reactions are highly efficient and produce minimal waste. organic-chemistry.org
Several metal catalysts are effective for the reductive amination of benzaldehydes:
Palladium on Carbon (Pd/C) : A versatile and widely used catalyst for hydrogenation, often employed with a chloroform (B151607) co-catalyst system to improve selectivity for N-monosubstituted benzylamines. google.com
Raney Nickel (Raney Ni) : A cost-effective catalyst, though it may sometimes lead to by-products from double bond migration in imine intermediates. researchgate.net
Ruthenium (Ru) and Cobalt (Co) Catalysts : More recent developments include the use of ruthenium complexes and amorphous cobalt particles, which can catalyze reductive aminations under mild conditions of temperature and pressure. organic-chemistry.orgresearchgate.net
Iron Catalysts : Earth-abundant iron oxide nanocatalysts have been developed for reductive N-methylations, using paraformaldehyde as both a carbon source and a reducing agent, which avoids the need for high-pressure hydrogen gas. nih.gov
Interactive Data Table: Catalytic Systems for Reductive Amination
| Catalyst System | Hydrogen Source | Key Features | Reference(s) |
| Pd/C with Chloroform | H₂ Gas | Good selectivity for N-mono substituted products. | google.com |
| Raney Ni | H₂ Gas | Cost-effective, commonly used in industrial processes. | researchgate.net |
| RuCl₂(PPh₃)₃ | H₂ Gas | Effective for synthesizing a broad range of primary and secondary amines. | researchgate.net |
| Amorphous Co particles | H₂ Gas | Highly active catalyst prepared in situ from CoCl₂ and NaBH₄. | organic-chemistry.org |
| Fe₂O₃/NGr@C | Paraformaldehyde | Avoids the use of H₂ gas; paraformaldehyde serves a dual role. | nih.gov |
Direct N-alkylation is a fundamental method for forming C-N bonds. This approach involves the reaction of an amine, acting as a nucleophile, with an alkyl halide, which serves as the electrophile.
In this synthetic route, a substituted benzyl (B1604629) halide, such as 4-fluoro-3-methylbenzyl chloride, would react directly with methylamine. The nitrogen atom of methylamine attacks the benzylic carbon, displacing the chloride leaving group in a nucleophilic substitution reaction. The resulting product is the hydrochloride salt of the secondary amine. A primary challenge in this method is controlling the degree of alkylation, as the secondary amine product can react further with the benzyl chloride to form an undesired tertiary amine. orientjchem.org Using an excess of methylamine can help to favor the formation of the desired secondary amine product. The precursor, 4-fluoro-3-methylbenzyl chloride, can be prepared via the chlorination of the corresponding xylene derivative. google.com
Alternative Synthetic Pathways
An alternative route to (4-Fluoro-benzyl)-methylamine HCl begins with N-(4-Fluorobenzyl)phthalimide. This pathway is a multi-step process that leverages the principles of the Gabriel synthesis to first produce a primary amine, which is then methylated.
The initial step involves the liberation of the primary amine, 4-fluorobenzylamine (B26447), from the phthalimide (B116566) precursor. The Gabriel synthesis is a well-established method for transforming primary alkyl halides into primary amines, using a phthalimide salt as an ammonia (B1221849) surrogate to prevent over-alkylation. wikipedia.orgmasterorganicchemistry.com In a typical procedure, the N-substituted phthalimide is cleaved to release the desired amine. A common method for this cleavage is the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303). wikipedia.orglibretexts.org For instance, a documented synthesis of 4-fluorobenzylamine from N-(4-fluorobenzyl)phthalimide involves refluxing the starting material with a hydrazine hydrate solution in ethanol. chemicalbook.com After decomposition of the precipitated phthalhydrazide (B32825) with hydrochloric acid, the primary amine is isolated. chemicalbook.com
The subsequent and crucial step is the selective methylation of the primary amine, 4-fluorobenzylamine, to yield the target secondary amine, (4-Fluoro-benzyl)-methylamine. A highly efficient method for this transformation is the catalytic mono-N-methylation using methanol as the methylating agent. This reaction is often carried out over heterogeneous nickel catalysts, which can achieve high selectivity and yields of up to 92% under optimized conditions. The final step involves converting the resulting secondary amine into its hydrochloride salt.
Hydrazinolysis: N-(4-Fluorobenzyl)phthalimide is reacted with hydrazine hydrate to yield 4-fluorobenzylamine.
Catalytic N-methylation: The resulting 4-fluorobenzylamine is reacted with methanol in the presence of a catalyst (e.g., heterogeneous nickel) to form (4-Fluoro-benzyl)-methylamine, which is then converted to the HCl salt.
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of process efficiency, safety, and cost-effectiveness. Modern chemical manufacturing increasingly relies on technologies like continuous flow chemistry and advanced catalytic systems to meet these demands. researchgate.net
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. By conducting reactions in a continuously flowing stream through a reactor, this technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, consistency, and safety. nih.gov The small reactor volumes enhance heat transfer and minimize the risks associated with highly exothermic reactions, such as nitrations or Grignard reactions. nih.gov
While a specific, dedicated continuous flow process for this compound is not extensively documented in public literature, the synthesis of analogous structures benefits greatly from this technology. For example, the synthesis of N-(4-fluorobenzylamino)-1-methylpiperidine has been achieved through a fixed-bed hydrogenation reduction reaction designed for continuous and safer production. The principles are directly applicable. A potential continuous flow process for this compound could involve pumping a stream of 4-fluorobenzylamine and a methylating agent through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). This setup allows for efficient catalyst use, easy product separation, and automation, which are key for industrial manufacturing. nih.govresearchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor, surface-to-volume ratio decreases on scale-up | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced, small volumes at any given time nih.gov |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, time nih.gov |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer periods |
| Product Consistency | Potential for batch-to-batch variation | High, steady-state operation ensures uniformity |
Catalysis is central to the efficient industrial synthesis of this compound. The selection of an appropriate catalyst is critical for achieving high conversion rates and selectivity, which in turn minimizes waste and reduces purification costs. For pathways involving hydrogenation, such as the reduction of an imine formed from 4-fluorobenzaldehyde and methylamine, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. researchgate.net For the N-methylation step using methanol, heterogeneous nickel catalysts have proven effective.
Optimizing catalyst performance on a large scale involves several factors:
Catalyst Loading: Using the minimum amount of catalyst to achieve the desired reaction rate and completion without compromising yield.
Recycling: Heterogeneous catalysts are preferred for large-scale operations as they can be easily separated from the reaction mixture (e.g., by filtration) and reused, significantly lowering production costs.
Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned to maximize catalyst lifetime and product output while ensuring safety.
Purification is the final, critical stage to ensure the product meets required specifications. On an industrial scale, purification techniques must be robust and scalable. Recrystallization is a common and effective method for purifying solid products like this compound. google.com This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for maximizing recovery and purity. google.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing.
One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute the most to the waste and environmental impact of a chemical process. researchgate.net
Solvent-free reductive amination is a particularly relevant green approach for synthesizing secondary amines. This can be achieved by reacting an aldehyde (4-fluorobenzaldehyde) and a primary amine (methylamine) in the presence of a reducing agent without a traditional solvent. For example, sodium borohydride can be used as a reducing agent with an activating acid under solvent-free conditions. organic-chemistry.org Another method involves using ammonia borane (B79455) as the reductant, promoted by trimethyl borate (B1201080), which also proceeds without a solvent. organic-chemistry.org
Another promising green methodology is gas-phase catalysis. The selective N-alkylation of benzylamine (B48309) with alcohols has been demonstrated using γ-alumina as a catalyst in the gas phase. designer-drug.com This procedure is solvent-free and uses an inexpensive, robust catalyst, offering a sustainable alternative to metal catalysts in a liquid phase. Adapting this for the methylation of 4-fluorobenzylamine could provide a highly efficient and environmentally benign industrial process.
Table 2: Examples of Green Chemistry Approaches in Amine Synthesis
| Method | Description | Green Chemistry Principle Addressed |
| Solvent-Free Reductive Amination | Reaction of an aldehyde/ketone with an amine and a reducing agent without a solvent medium. organic-chemistry.org | Prevention of waste (eliminating solvent) |
| Gas-Phase Catalytic Alkylation | Reaction of an amine with an alcohol over a solid catalyst at high temperature in the gas phase. designer-drug.com | Atom Economy, Catalysis, Safer Solvents |
| Aqueous Media Synthesis | Performing reactions in water, a non-toxic, non-flammable, and readily available solvent. | Safer Solvents & Auxiliaries |
| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to induce reactions between solid reactants. | Safer Solvents & Auxiliaries |
By adopting these advanced methodologies, the synthesis of this compound can become more efficient, safer, and environmentally sustainable.
Atom Economy and Waste Minimization in Synthetic Processes
Reductive amination of 4-fluorobenzaldehyde with methylamine presents a more direct and potentially more atom-economical route. organic-chemistry.orglibretexts.org This method involves the reaction of the aldehyde with methylamine to form an imine intermediate, which is then reduced to the target secondary amine. masterorganicchemistry.comclockss.org The final step involves the formation of the hydrochloride salt.
The Eschweiler-Clarke reaction, a classic method for the methylation of amines, provides an alternative pathway. wikipedia.orgorganic-chemistry.org This reaction utilizes formic acid and formaldehyde (B43269) to methylate a primary amine, in this case, 4-fluorobenzylamine. wikipedia.org While effective, this method inherently generates byproducts, impacting its atom economy. wikipedia.org
To quantitatively assess these methodologies, the atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.comlibretexts.org
The desired product is this compound, with a molecular weight of 175.63 g/mol . scbt.comscbt.com
Analysis of Synthetic Routes:
Reductive Amination of 4-Fluorobenzaldehyde:
This process typically involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by reduction and salt formation. A common reducing agent is sodium borohydride.
Reactants: 4-Fluorobenzaldehyde (C₇H₅FO), Methylamine (CH₅N), Sodium Borohydride (NaBH₄), and Hydrochloric Acid (HCl).
Byproducts: The primary byproduct from the reduction step using sodium borohydride is a borate salt. Water is also formed.
Eschweiler-Clarke Reaction:
This route starts with 4-fluorobenzylamine and uses formaldehyde and formic acid for methylation.
Reactants: 4-Fluorobenzylamine (C₇H₈FN), Formaldehyde (CH₂O), Formic Acid (CH₂O₂), and Hydrochloric Acid (HCl).
Byproducts: The key byproduct of the Eschweiler-Clarke reaction is carbon dioxide, which is generated from the formic acid. wikipedia.org Water is also produced.
The following interactive table provides a comparative analysis of the theoretical atom economy for these two synthetic pathways.
| Synthetic Route | Reactants | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Theoretical Atom Economy (%) |
| Reductive Amination | 4-Fluorobenzaldehyde (124.11) + Methylamine (31.06) + Sodium Borohydride (37.83) + HCl (36.46) | 229.46 | 175.63 | 76.54% |
| Eschweiler-Clarke Reaction | 4-Fluorobenzylamine (125.15) + Formaldehyde (30.03) + Formic Acid (46.03) + HCl (36.46) | 237.67 | 175.63 | 73.89% |
Note: The calculation for reductive amination assumes the use of sodium borohydride as the reducing agent. The choice of reducing agent can influence the atom economy.
From a theoretical standpoint, the reductive amination pathway exhibits a higher atom economy. However, practical considerations such as reaction yield, the need for excess reagents, and the environmental impact of solvents and byproducts must also be considered for a comprehensive assessment of waste minimization.
For instance, while the Eschweiler-Clarke reaction has a slightly lower atom economy, the primary byproduct is carbon dioxide, a relatively benign and easily removed gas. wikipedia.org In contrast, the borate byproducts from sodium borohydride reduction in the reductive amination process require appropriate disposal.
Mechanistic Investigations of Reactions Involving 4 Fluoro Benzyl Methylamine Hcl
Detailed Reaction Mechanisms
(4-Fluoro-benzyl)-methylamine, as a secondary amine, functions as a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. When reacting with alkyl or benzyl (B1604629) halides, the reaction typically proceeds via a nucleophilic substitution mechanism.
The specific pathway, either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), is contingent upon the structure of the electrophile, the solvent, and the reaction conditions.
SN2 Mechanism: In reactions with primary or unhindered secondary halides (e.g., benzyl bromide), (4-Fluoro-benzyl)-methylamine is expected to react through an SN2 pathway. This is a single-step concerted mechanism where the amine's nucleophilic attack and the departure of the leaving group occur simultaneously. The reaction rate is dependent on the concentration of both the amine and the electrophile. The presence of a fluorine atom at the para-position of the benzyl ring is an electron-withdrawing group, which slightly decreases the nucleophilicity of the amine compared to unsubstituted benzylamine (B48309), potentially leading to a slower reaction rate.
SN1 Mechanism: With tertiary or sterically hindered electrophiles that can form stable carbocations, an SN1 mechanism may be favored. This two-step process involves the initial formation of a carbocation intermediate, which is then rapidly attacked by the nucleophilic amine. Benzylic systems, in general, are prone to SN1 character due to the resonance stabilization of the resulting benzylic carbocation nih.gov.
A study on the reactions of para- and meta-substituted benzylamines with benzyl bromide in methanol (B129727) confirmed that the reaction follows a second-order kinetic path, consistent with an SN2-type transition state clockss.org. The end product identified was the corresponding dibenzylamine derivative clockss.org.
The oxidation of secondary benzylamines, including (4-Fluoro-benzyl)-methylamine, is a key transformation that typically yields the corresponding imine. This process involves the removal of two hydrogen atoms—one from the nitrogen and one from the benzylic carbon—to form a carbon-nitrogen double bond. Various catalytic systems have been developed to achieve this transformation efficiently and selectively.
Catalytic Systems for Benzylamine Oxidation:
| Catalyst System | Oxidant | Conditions | Product | Reference |
| Fullerene C70 | Visible Light / O₂ | Organic Solvent | N-(4-fluorobenzylidene)-4-fluorobenzylamine | organic-chemistry.org |
| Au/C–CuO | Atmospheric O₂ | Toluene, 90-130°C | N-benzylidenebenzylamine derivatives | nih.govacs.org |
| Salicylic Acid Derivatives | O₂ | Toluene, 100°C | N-benzylidenebenzylamine derivatives | nih.gov |
| CuO-Al₂O₃ | O₂ | Solvent-free | N-benzylbenzaldimines | semanticscholar.org |
The photocatalytic oxidation using C70 proceeds through the generation of reactive oxygen species, such as singlet oxygen (¹O₂) and the superoxide radical anion (O₂•⁻) organic-chemistry.org. These species facilitate the hydrogen abstraction steps, leading to the imine product with high efficiency (>90%) organic-chemistry.org. Similarly, gold-copper binary systems and metal-free organocatalysts provide effective pathways for this oxidative coupling under an oxygen atmosphere, highlighting a move towards greener chemical methodologies nih.govacs.org. The primary product of the oxidation of (4-Fluoro-benzyl)-methylamine would be N-methyl-1-(4-fluorophenyl)methanimine.
The (4-Fluoro-benzyl)-methylamine molecule contains several sites that could potentially undergo reduction: the aromatic ring, the carbon-fluorine bond, and the N-benzyl group. However, the secondary amine functional group itself is generally stable under standard reduction conditions.
N-Debenzylation: The most common reduction pathway involving this class of compounds is the cleavage of the N-benzyl bond (debenzylation). This is a form of hydrogenolysis, typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). This reaction breaks the C-N bond at the benzylic position, yielding methylamine (B109427) and 4-fluorotoluene. This process is often employed in synthetic chemistry where the benzyl group is used as a protecting group for amines organic-chemistry.org.
Aromatic Ring and C-F Bond Reduction: Reduction of the fluorinated aromatic ring or the C-F bond requires harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or the use of dissolving metal reductions (e.g., Birch reduction). Under typical catalytic hydrogenation conditions used for debenzylation, the aromatic ring and the C-F bond remain intact due to their high stability.
The reductive amination of aldehydes with ammonia (B1221849) is a related process that leads to the synthesis of benzylamines ias.ac.in. Studies on this process show that intermediate imines are reduced to form primary amines, which can then react further to form secondary amines like dibenzylamine hw.ac.ukresearchgate.net.
Kinetic Studies and Reaction Rate Determination
Kinetic studies of nucleophilic substitution reactions involving benzylamines provide insight into the electronic effects of substituents on the reaction rate. In reactions where the amine acts as the nucleophile, its reactivity is governed by the electron density on the nitrogen atom.
A study investigating the reaction rates of para- and meta-substituted benzylamines with benzyl bromide found a clear correlation between the electronic nature of the substituent and the reaction rate clockss.org.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzylamine ring increase the electron density on the nitrogen, enhancing its nucleophilicity and thus increasing the reaction rate compared to the unsubstituted compound clockss.org.
Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the electron density on the nitrogen, reducing its nucleophilicity and thereby decreasing the rate of reaction clockss.org.
The fluorine atom in (4-Fluoro-benzyl)-methylamine is an electron-withdrawing group (via induction). Therefore, it is expected that the rate of its nucleophilic substitution reactions would be slower than that of unsubstituted N-methylbenzylamine. This effect is consistent with the Hammett relationship, which correlates reaction rates with substituent constants clockss.org.
Stereochemical Outcomes of Reactions
The stereochemical outcome of a reaction at the benzylic position of a chiral derivative of (4-Fluoro-benzyl)-methylamine would be dictated by the prevailing reaction mechanism.
SN2 Reactions: If a reaction proceeds via an SN2 mechanism, it involves a backside attack by the nucleophile on the electrophilic carbon center. This results in a complete inversion of configuration at the stereocenter. Studies on C-F activation of benzylic fluorides have shown that when strong nucleophiles are used, an associative SN2-like mechanism predominates, leading to almost complete inversion of stereochemistry nih.gov.
SN1 Reactions: In contrast, an SN1 mechanism proceeds through a planar, achiral carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation with equal probability. This leads to racemization , producing a mixture of enantiomers. Benzylic substitutions are known to have a significant level of SN1 character nih.gov.
Investigations using enantiopure isotopomers of benzyl fluoride have demonstrated that both associative (SN2) and dissociative (SN1) pathways can operate to varying degrees, depending on the nucleophile and reaction conditions organic-chemistry.orgnih.govsemanticscholar.org. This suggests that reactions involving the benzylic position of (4-Fluoro-benzyl)-methylamine could yield products with varying degrees of stereointegrity, from full inversion to complete racemization.
Role as a Precursor or Intermediate in Complex Molecular Synthesis
(4-Fluoro-benzyl)-methylamine HCl is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of a reactive secondary amine and the fluorinated phenyl ring, a common motif in bioactive compounds.
Pharmaceutical Synthesis: The N-methylbenzylamine scaffold is present in numerous biologically active molecules. The compound can be used in the synthesis of N-methylated drugs and other bioactive molecules researchgate.net. Methylamine itself is a crucial intermediate in the production of pharmaceuticals like ephedrine nih.govbbgate.com. The 4-fluoro-benzyl moiety is often incorporated to enhance metabolic stability or binding affinity.
Radiotracer Synthesis: The primary amine analogue, 4-fluorobenzylamine (B26447), is a versatile building block for preparing PET (Positron Emission Tomography) radiotracers. The fluorine atom can be substituted with the radionuclide fluorine-18, allowing for the synthesis of labeled compounds used in medical imaging.
Protecting Group Chemistry: The 4-(alkylamino)benzyl-N-methylamine structure has been explored as a convenient and effective protecting group for amines and amides. The group can be selectively and efficiently cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), making it useful in multi-step syntheses clockss.org.
Synthesis of Heterocycles: Benzylamines are common starting materials for the synthesis of nitrogen-containing heterocycles. For instance, they can undergo oxidative cyclization with other reagents to form benzimidazoles and other related structures nih.gov.
Formation of Substituted Benzyl Derivatives
(4-Fluoro-benzyl)-methylamine serves as a precursor or analog to key reagents in the formation of various substituted benzyl derivatives. The reactivity of the 4-fluorobenzyl group is central to these syntheses, particularly in radiochemistry for Positron Emission Tomography (PET). The related compound, 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA), is a versatile building block for creating these derivatives. nih.govrsc.org
A primary method for creating derivatives involves the reaction of a 4-fluorobenzyl compound with various nucleophiles. For instance, the radiolabeled variant [¹⁸F]4-fluorobenzyl iodide ([¹⁸F]FBI) has been shown to react efficiently with nitrogen and sulfur nucleophiles. nih.gov It reacts rapidly with secondary amines and anilines to yield the corresponding N-[¹⁸F]4-fluorobenzyl products. nih.gov For less reactive nucleophiles, such as amides and thiol groups, the addition of a base catalyst is required to facilitate the reaction. nih.gov
In a similar vein, [¹⁸F]FBA is utilized to synthesize thiol-reactive prosthetic groups, which are molecules used to attach the radiolabel to a larger biomolecule. nih.govrsc.org Two such derivatives are 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM). nih.govrsc.org The synthesis of these compounds demonstrates the utility of the 4-fluorobenzyl amine group in forming new covalent bonds to create more complex, functionalized molecules. nih.govrsc.org The formation of [¹⁸F]FBBA from [¹⁸F]FBA is a notable example of creating a reactive prosthetic group for further labeling applications. rsc.org
The general mechanism for these reactions involves the nucleophilic substitution at the benzylic carbon of the 4-fluorobenzyl group. The amine or a derivative thereof (like an iodide or bromide) acts as the electrophile, and its reaction with a nucleophile leads to the formation of a new carbon-nitrogen, carbon-sulfur, or other carbon-heteroatom bond, thus creating the substituted benzyl derivative.
| Precursor | Reactant/Nucleophile | Resulting Derivative | Reference |
|---|---|---|---|
| [¹⁸F]4-Fluorobenzyl iodide ([¹⁸F]FBI) | Secondary Amines, Anilines | N-[¹⁸F]4-fluorobenzyl analogues | nih.gov |
| [¹⁸F]4-Fluorobenzylamine ([¹⁸F]FBA) | Bromoacetylating Agent | 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) | nih.govrsc.org |
| [¹⁸F]4-Fluorobenzylamine ([¹⁸F]FBA) | N-succinimidyl-3-maleimide-propionate | 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM) | nih.govrsc.org |
Synthesis of N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB) and Related Ligands
The 4-fluorobenzyl moiety is a critical component in the synthesis of specific, high-affinity ligands for medical imaging, such as N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB), a ligand for the cannabinoid CB1 receptor. nih.gov The synthesis of the radiolabeled version, [¹⁸F]PipISB, provides a clear example of the incorporation of the 4-fluorobenzyl group into a complex molecule.
The synthesis of [¹⁸F]PipISB was achieved through the reaction of a carboxamide precursor molecule with [¹⁸F]-4-fluorobenzyl bromide. nih.gov This reaction was conducted in dimethylformamide (DMF) with sodium hydride (NaH) acting as a base. nih.gov The base deprotonates the amide nitrogen of the precursor, creating a potent nucleophile that then attacks the benzylic carbon of the [¹⁸F]-4-fluorobenzyl bromide, displacing the bromide and forming the final product. nih.gov
This synthetic approach highlights a common strategy where the 4-fluorobenzyl group is introduced in the final step of the synthesis. This is particularly important in radiochemistry, where the radioactive isotope, fluorine-18, has a short half-life, necessitating rapid and efficient chemical reactions. rsc.org The reaction to form [¹⁸F]PipISB is notably fast, occurring at room temperature in just three minutes. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Precursors | Carboxamide precursor, [¹⁸F]-4-fluorobenzyl bromide | nih.gov |
| Solvent | Dimethylformamide (DMF) | nih.gov |
| Base | Sodium Hydride (NaH) | nih.gov |
| Reaction Time | 3 minutes | nih.gov |
| Temperature | Room temperature | nih.gov |
| Average Radiochemical Yield | 36% | nih.gov |
| Total Synthesis Time | ~115 minutes | nih.gov |
Applications in the Synthesis of Radiotracers for PET Imaging
The compound this compound and its analogues are of significant interest in the field of nuclear medicine, specifically for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govrsc.org PET is a powerful non-invasive molecular imaging technique that provides functional information about physiological and biochemical processes in living subjects. rsc.orgrsc.org The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) onto a benzylamine framework creates a versatile building block for PET radiotracer development. nih.govrsc.org
The radiolabeled analogue, 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA), is synthesized from 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN) via reduction. nih.govrsc.orgrsc.org This building block is then used to create more complex molecules designed to target specific biological entities like receptors or transporters. nih.gov
Key applications include:
Prosthetic Group Synthesis: [¹⁸F]FBA is used to synthesize prosthetic groups like 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM). These molecules act as linkers to attach the ¹⁸F label to peptides, proteins, or oligonucleotides. nih.govrsc.org For example, [¹⁸F]FBAPM has been used to label the tripeptide glutathione, and [¹⁸F]FBBA has been used for labeling an oligodeoxynucleotide (ODN). nih.gov
Receptor Ligand Synthesis: The 4-fluorobenzyl group is incorporated into ligands that target specific receptors in the brain. nih.govnih.gov For example, [¹⁸F]PipISB was developed as a tracer for cannabinoid CB1 receptors. nih.gov Another example is 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, a radioligand designed for imaging σ1 receptors, which are implicated in neurological diseases. nih.gov This tracer showed high brain uptake and specific binding, making it suitable for PET imaging studies. nih.gov
The utility of the 4-fluorobenzyl group in PET tracer synthesis stems from the favorable properties of fluorine-18 and the relative stability and reactivity of the benzyl structure, which allows for its incorporation into a wide variety of biologically active molecules. rsc.org
| Radiotracer | Biological Target | Precursor | Reference |
|---|---|---|---|
| [¹⁸F]PipISB | Cannabinoid CB1 Receptors | [¹⁸F]-4-fluorobenzyl bromide | nih.gov |
| 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ1 Receptors | Not specified | nih.gov |
| [¹⁸F]FBBA-labeled oligodeoxynucleotide | Nucleic acids | [¹⁸F]FBA | nih.gov |
| [¹⁸F]FBAPM-labeled glutathione | Thiol-containing peptides | [¹⁸F]FBA | nih.gov |
Theoretical and Computational Chemistry Studies of 4 Fluoro Benzyl Methylamine Hcl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods could elucidate the electronic structure and energetic properties of (4-Fluoro-benzyl)-methylamine HCl.
Density Functional Theory (DFT) for Molecular Geometry Optimization
A foundational step in any computational study is the optimization of the molecule's three-dimensional structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the determination of the most stable conformation of this compound. This process minimizes the energy of the molecule to predict key geometrical parameters.
Hypothetical Data Table for Molecular Geometry Optimization:
| Parameter | Predicted Value (Å or °) |
| C-F Bond Length | Data not available |
| C-N Bond Length | Data not available |
| N-C (methyl) Bond Length | Data not available |
| Benzene (B151609) Ring C-C Bond Lengths | Data not available |
| C-N-C Bond Angle | Data not available |
| Dihedral Angles | Data not available |
This table illustrates the type of data that would be generated from a DFT geometry optimization study. The values would provide a precise 3D model of the molecule.
HOMO-LUMO Energy Level Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Hypothetical Data Table for HOMO-LUMO Analysis:
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
This table would provide quantitative measures of the molecule's electronic properties, offering predictions about its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It uses a color scale to indicate regions that are electron-rich (typically colored red or orange) and electron-poor (colored blue). These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. For this compound, an MEP map would highlight the electronegative fluorine and nitrogen atoms as potential sites for electrophilic interaction.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. This method is central to drug discovery and development.
Prediction of Binding Affinity and Mechanism of Action
By simulating the binding of this compound into the active site of a specific biological target, molecular docking can predict its binding affinity, often expressed as a docking score or binding energy. These simulations can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for understanding the compound's potential mechanism of action at a molecular level.
Hypothetical Data Table for Molecular Docking:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target 1 | Data not available | Data not available |
| Target 2 | Data not available | Data not available |
This table would summarize the predicted binding efficacy and the key amino acid residues involved in the interaction for different potential biological targets.
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. Computational methods are used to identify stable conformers (rotational isomers) and map the potential energy surface associated with bond rotations.
Studies on analogous compounds, such as benzylamine (B48309) and its substituted derivatives, provide insight into the likely conformational preferences of this compound. The conformational landscape of these molecules is primarily defined by the rotation around key single bonds, particularly the Cα-Cipso bond of the benzene ring and the Cα-N bond of the amine group. The equilibrium conformations are determined by a balance of steric and electronic effects.
For benzylamines, two key torsion angles are of interest:
τ1 (Cα-Cipso-Cα-N): Describes the orientation of the aminomethyl group relative to the phenyl ring.
τ2 (Cipso-N-H or Cipso-N-C): Describes the orientation of the substituents on the nitrogen atom.
Theoretical calculations, often combined with spectroscopic techniques like mass-resolved excitation spectra (MRES), have been used to determine the stable conformations of benzylamine derivatives. colostate.edu For benzylamine itself, two primary conformers, gauche and anti, have been identified, which differ in the orientation of the amino group. colostate.edu The investigation of substituted benzylamines, including 3-fluoro derivatives, employs computational algorithms such as MOPAC with a PM3 Hamiltonian to calculate structures and conformational energies. colostate.edu These studies suggest that the substitution pattern on the ring can influence the relative energies of the conformers. colostate.edu While specific data for the 4-fluoro derivative is not detailed, the methodologies are directly applicable.
Table 1: Typical Conformational Parameters for Benzylamine Derivatives This table is illustrative of the types of parameters determined in conformational analysis of benzylamines based on available literature.
| Parameter | Description | Typical Values/Conformers |
|---|---|---|
| Torsion Angle τ1 | Rotation around the Cα-Cipso bond | Near 90° for stable conformers colostate.edu |
| Torsion Angle τ2 | Rotation around the Cα-N bond | Defines gauche (~60°) and anti (~180°) conformers colostate.edu |
| Energy Difference | Relative stability of conformers | Typically small, allowing for multiple conformers to be present at room temperature ethz.ch |
Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry enables the prediction of spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Density Functional Theory (DFT) is the predominant method for calculating NMR chemical shifts. ruc.dk The process typically involves two steps: first, the geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), TZVP). nih.gov Second, a single-point calculation is performed on the optimized geometry to compute the nuclear shielding tensors, commonly using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dknih.gov The calculated shielding constants are then converted to chemical shifts, often by linear scaling or referencing against a standard like tetramethylsilane (B1202638) (TMS), to improve correlation with experimental values. youtube.com This synergy between DFT calculations and experimental NMR is a powerful tool for structure elucidation and validation. ruc.dk
Table 2: Common Computational Methods for NMR Spectra Simulation
| Component | Examples | Purpose |
|---|---|---|
| Calculation Method | Gauge-Including Atomic Orbital (GIAO) ruc.dknih.gov | Calculation of nuclear magnetic shielding tensors. |
| DFT Functionals | B3LYP, M06-2X, PBE1PBE, CAM-B3LYP nih.gov | Approximation of the exchange-correlation energy in DFT. |
| Basis Sets | 6-31G(d), 6-311+G(2d,p), cc-pVTZ, TZVP nih.gov | Mathematical description of atomic orbitals. |
| Solvation Model | Polarizable Continuum Model (PCM) ruc.dk | Accounts for the effect of a solvent on the molecule. |
Infrared (IR) Spectroscopy The simulation of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. DFT calculations are widely used for this purpose; an initial geometry optimization is followed by a frequency calculation. youtube.com This approach can predict the fundamental vibrational modes. For more sophisticated analyses that include anharmonicities and temperature effects, methods like ab initio molecular dynamics (AIMD) are employed. nih.gov In recent years, machine learning (ML) models trained on DFT data have emerged as a highly efficient way to simulate IR spectra, allowing for the treatment of larger systems while maintaining high accuracy. nih.gov These simulations can accurately reproduce the position, intensity, and shape of absorption bands observed in experimental spectra. nih.govnih.gov
Table 3: Computational Approaches for IR Spectrum Simulation
| Method | Description | Key Features |
|---|---|---|
| DFT Frequency Calculation | Calculates harmonic vibrational frequencies at a stationary point on the potential energy surface. youtube.com | Fast, widely available, good for fundamental frequency assignment. |
| Ab Initio Molecular Dynamics (AIMD) | Simulates atomic motion over time based on forces calculated from electronic structure theory. nih.gov | Includes anharmonicity and temperature effects; computationally expensive. |
| Machine Learning (ML) Accelerated AIMD | Uses ML potentials trained on DFT data to accelerate molecular dynamics simulations. nih.gov | Combines the accuracy of AIMD with significantly greater computational efficiency. |
Computational Studies on Analogues and Derivatives
Computational studies are frequently performed on analogues and derivatives of a lead compound to explore structure-activity relationships (SAR) and guide the design of new molecules with improved properties.
Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery. For example, derivatives containing a 4-fluorobenzyl group have been synthesized and studied using molecular docking to investigate their potential as anticancer agents. nih.gov In these studies, the 4-fluorobenzyl moiety is incorporated into a larger scaffold, such as 1,3,4-oxadiazole, and docked into the active site of a target protein to predict binding affinity and interactions. nih.gov Similarly, benzylamine-sulfonamide derivatives have been evaluated as selective inhibitors of human monoamine oxidase B (hMAO-B) through docking studies, which help to elucidate the binding mode within the enzyme's catalytic site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 3D-QSAR models, for instance, use computed steric and electrostatic fields to correlate with activity. Such models have been developed for fluoroquinolone derivatives to design new compounds with specific properties, like lower environmental impact. mdpi.com While not directly on (4-Fluoro-benzyl)-methylamine, these studies on structurally related compounds demonstrate the power of QSAR in medicinal chemistry to guide the design of novel molecules with desired activities. mdpi.comnih.govnih.gov
Table 4: Examples of Computational Studies on Analogues/Derivatives
| Study Type | Analogue/Derivative Class | Therapeutic Target/Application | Reference(s) |
|---|---|---|---|
| Molecular Docking | 1,3,4-Oxadiazole-5-fluorocytosine hybrids with 4-fluorobenzyl group | Anticancer | nih.gov |
| Molecular Docking | Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) Inhibition | researchgate.net |
| 3D-QSAR | Fluoroquinolone derivatives | Design of environmentally friendly antibiotics | mdpi.com |
| 3D-QSAR | Flavone derivatives | Influenza H1N1 Virus Neuraminidase Inhibition | nih.gov |
Advanced Applications in Organic Synthesis and Materials Science
Building Block in Heterocyclic Compound Synthesis
One of the significant applications of (4-Fluoro-benzyl)-methylamine HCl is in the synthesis of novel benzamide (B126) derivatives. Benzamides are a class of compounds with a wide range of biological activities. The synthesis typically involves the acylation of the secondary amine of (4-fluoro-benzyl)-methylamine with a substituted benzoic acid or its corresponding acid chloride.
For instance, a general synthetic approach involves reacting (4-Fluoro-benzyl)-methylamine with a suitable benzoic acid derivative in the presence of a coupling agent. Research into the synthesis of bioactive benzamides has shown that derivatives can be prepared through the condensation of an amine with a benzoic acid using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt). This methodology can be applied to produce a variety of N-(4-fluorobenzyl)-N-methylbenzamides. A study on the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide demonstrated a two-step process involving alkylation followed by condensation with an aniline. nih.gov This highlights a pathway where this compound could be similarly utilized to create new chemical entities.
The table below outlines a representative reaction for the synthesis of a generic N-(4-fluorobenzyl)-N-methylbenzamide derivative.
| Reactant 1 | Reactant 2 | Reagents | Product |
| (4-Fluoro-benzyl)-methylamine | Substituted Benzoic Acid | DIC, HOBt | N-(4-fluorobenzyl)-N-methylbenzamide Derivative |
This reaction underscores the utility of the title compound as a scaffold for creating libraries of novel benzamides for screening in drug discovery and materials science.
Ligand Design and Coordination Chemistry
The nitrogen atom in (4-Fluoro-benzyl)-methylamine possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The presence of the fluorinated benzyl (B1604629) group can influence the electronic properties of the metal center upon complexation, as well as the solubility and stability of the resulting complex.
In the field of coordination chemistry, amine derivatives are crucial for building metal complexes. Research has shown that the closely related compound, 4-Fluorobenzylamine (B26447), has been successfully used in the synthesis of new tris-iron(III) chelates with 3-hydroxy-4-pyridinone ligands. sigmaaldrich.comdrugbank.com This demonstrates the capability of the fluorobenzylamine moiety to act as a coordinating agent.
By extension, (4-Fluoro-benzyl)-methylamine can be employed to create bespoke ligands for specific metal ions. The coordination of such a ligand to a metal center can result in complexes with tailored catalytic, magnetic, or optical properties. The fluorine substituent can be used to fine-tune these properties through its electron-withdrawing nature.
| Ligand Precursor | Metal Ion Source | Resulting Complex Type | Potential Application |
| This compound | Iron(III) Chloride | Iron(III) Chelate | Catalysis, Magnetic Materials |
| This compound | Copper(II) Acetate | Copper(II) Complex | Bioinorganic Chemistry |
| This compound | Palladium(II) Chloride | Palladium(II) Complex | Cross-coupling Reactions |
Precursor in Perovskite-Based Opto-Electronic Systems
A burgeoning area of research is the use of organic cations as components in hybrid organic-inorganic perovskites (HOIPs) for applications in solar cells and other optoelectronic devices. The properties of these materials can be precisely controlled by modifying the organic component. chembk.com
(4-Fluoro-benzyl)-methylamine hydrochloride is a candidate for the 'A' site cation in the ABX₃ perovskite structure. The size, shape, and polarity of the organic cation have a direct impact on the crystal structure, band gap, and stability of the perovskite material. chembk.com The incorporation of the fluorinated benzylammonium cation can influence the interlayer spacing in 2D or quasi-2D perovskite structures and passivate defects, which is crucial for improving the efficiency and longevity of perovskite solar cells. researchgate.net Research on related fluorinated amine hydrochlorides has shown their effectiveness in assisting crystal growth and tuning the energy levels at the interface between perovskite layers and electron transport layers. researchgate.net
The table below summarizes the role of organic precursors in perovskite systems.
| Perovskite Component | Example Precursor | Function | Impact on Opto-Electronic Properties |
| Organic Cation ('A' site) | This compound | Structural control, defect passivation | Tunes band gap, enhances stability and efficiency |
| Metal Halide ('B' and 'X' sites) | Lead Iodide (PbI₂) | Forms inorganic framework | Determines primary electronic and optical properties |
Development of Functional Materials and Polymers
The unique properties conferred by the fluorine atom make this compound an attractive monomer or modifying agent for the creation of functional polymers. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy.
By incorporating the (4-fluoro-benzyl)-methylamine moiety into a polymer backbone or as a side chain, it is possible to develop new materials with tailored properties. For example, it could be used to synthesize specialty polyamides or polyimides with enhanced thermal stability and specific surface properties. The self-assembly of fluorinated polymers is a key area of research, as these materials can form unique nanostructures in solution. rsc.org The presence of the fluorobenzyl group can drive these self-assembly processes, leading to the formation of functional films, coatings, and membranes.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in supramolecular assemblies.
The ammonium (B1175870) cation can act as a hydrogen bond donor, while the fluorinated aromatic ring can engage in π-π stacking and halogen bonding. Research on similar structures, like benzylammonium benzilate, has shown the formation of extensive three-dimensional supramolecular assemblies through hydrogen bonding. researchgate.net The rational design of amphiphiles containing fluorinated segments is a key challenge in engineering supramolecular architectures, as these components have a strong tendency to segregate and self-assemble. bohrium.comnih.gov This principle can be applied to (4-Fluoro-benzyl)-methylamine derivatives to create ordered nanostructures, such as micelles or vesicles, for applications in drug delivery or as templates for nanomaterial synthesis.
Advanced Analytical Characterization Techniques for Research on 4 Fluoro Benzyl Methylamine Hcl
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of (4-Fluoro-benzyl)-methylamine HCl. By providing exact mass measurements, HRMS allows for the calculation of the molecular formula with a high degree of confidence, which is a critical first step in structural elucidation. Techniques such as time-of-flight (TOF) mass spectrometry can be utilized to obtain this high-resolution data. waters.com The accurate mass data generated is instrumental in confirming the presence of fluorine and nitrogen atoms within the molecule, distinguishing it from isobaric interferences.
In research settings, HRMS is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex mixtures and reaction products. waters.comaquaenergyexpo.com This combination allows for the separation of the target compound from impurities or byproducts before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound. The fragmentation patterns observed in the mass spectrum provide further structural information, revealing the connectivity of the atoms within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons. The splitting patterns of these signals, arising from spin-spin coupling, offer insights into the connectivity of the molecule.
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic) and its electronic environment.
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. rsc.orgnih.gov It provides a direct probe of the fluorine's chemical environment. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic effects of the surrounding substituents on the aromatic ring. rsc.org Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing valuable information for structural confirmation. rsc.org
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons |
| ¹H | ~4.0 | Singlet or Quartet | Methylene (-CH₂-) protons |
| ¹H | ~2.5 | Singlet or Triplet | Methyl (-CH₃) protons |
| ¹³C | 115 - 165 (with C-F coupling) | Multiple signals | Aromatic carbons |
| ¹³C | ~50 | Single signal | Methylene (-CH₂-) carbon |
| ¹³C | ~35 | Single signal | Methyl (-CH₃) carbon |
| ¹⁹F | -110 to -120 | Singlet or Multiplet | Fluorine on aromatic ring |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography can unequivocally confirm the connectivity of the atoms, including the position of the fluorine atom on the benzene (B151609) ring and the geometry around the nitrogen atom. It can also provide insights into intermolecular interactions, such as hydrogen bonding between the amine hydrochloride and surrounding molecules in the crystal structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound. rsc.orgcymitquimica.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. youtube.comnih.gov For instance, the N-H stretching vibrations of the secondary amine hydrochloride would appear in the region of 2700-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-F stretching vibration would produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretch | 2700 - 3300 |
| C-H (aromatic) | Stretch | > 3000 |
| C-H (aliphatic) | Stretch | < 3000 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
| C-F | Stretch | 1000 - 1400 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures, such as those encountered during its synthesis. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. researchgate.nethplcindia.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be effectively separated from starting materials, reagents, and byproducts. A UV detector is commonly used for detection, as the aromatic ring provides strong chromophoric activity. HPLC is widely used to monitor the progress of a reaction and to determine the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of two analytical techniques that is well-suited for the analysis of volatile and thermally stable compounds. hpst.czbiomedpharmajournal.org While the hydrochloride salt itself may not be sufficiently volatile, derivatization to the free amine or another suitable derivative can make it amenable to GC analysis. aquaenergyexpo.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. researchgate.net This makes GC-MS an excellent tool for identifying impurities and byproducts in a reaction mixture, even at trace levels. waters.com
Mechanistic Insights into Biological and Pharmacological Relevance
Interaction with Molecular Targets
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For (4-Fluoro-benzyl)-methylamine HCl, its structural characteristics suggest potential interactions with enzymes and receptors, which are key components of cellular function and signaling.
While direct studies on the inhibitory activity of this compound against lysosomal phospholipase A2 (PLA2G15) are not prominently documented in publicly available literature, its chemical nature as a cationic amphiphilic drug (CAD) suggests a potential for such interactions. CADs are known to accumulate in lysosomes and inhibit the activity of lysosomal phospholipase A2, leading to an accumulation of phospholipids, a condition known as phospholipidosis. nih.govresearchgate.net The mechanism of inhibition by CADs can involve direct binding to the enzyme or interference with the phospholipid substrate. nih.gov
PLA2G15 is a crucial enzyme for the catabolism of glycerophospholipids within the lysosome and has an acidic pH optimum. nih.gov The inhibition of this enzyme is a predictive marker for drug-induced phospholipidosis. researchgate.net Structurally similar compounds to this compound, specifically indole-based inhibitors of cytosolic phospholipase A2α, have been developed, highlighting the importance of the benzyl (B1604629) group in binding and inhibitory activity. For instance, the optimization of substituents on the benzyl moiety has been a key strategy in developing potent and selective inhibitors.
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial pharmacological targets. nih.gov The interaction of ligands with these receptors can initiate a cascade of intracellular signaling events. The cannabinoid receptor 1 (CB1), a member of the GPCR family, is predominantly expressed in the central nervous system and plays a role in various physiological processes. nih.gov
Studies on other GPCRs, such as the 5-HT2A/2C serotonin (B10506) receptors, have explored the structure-activity relationships of N-benzyl phenethylamines. These studies have shown that substituents on the N-benzyl group can significantly influence the affinity and functional activity of the ligands at these receptors. nih.gov
Modulation of Cellular Signaling Pathways
The interaction of a compound with its molecular target(s) often leads to the modulation of intracellular signaling pathways. For instance, the binding of a ligand to a GPCR can activate or inhibit downstream effectors like adenylyl cyclase, leading to changes in the concentration of second messengers such as cyclic AMP (cAMP). CB1 receptors, for example, are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase. nih.gov
Given the potential of the (4-fluoro-benzyl) moiety to interact with CB1 receptors, it is plausible that this compound or its derivatives could modulate signaling pathways regulated by this receptor. However, without direct experimental evidence, this remains a hypothesis based on the activity of structurally related compounds.
Biochemical Process Alterations
The modulation of enzymes and receptors by chemical compounds can lead to significant alterations in biochemical processes. Inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs, for example, disrupts lipid metabolism and can lead to phospholipidosis. researchgate.net
Furthermore, benzylamine (B48309) derivatives have been incorporated into platinum(IV) complexes, and these complexes have demonstrated the ability to bind to DNA. rsc.org Specifically, complexes containing 4-fluoro and 4-chloro benzylamine derivatives have shown impressive anticancer activities and have been categorized as good DNA intercalators. rsc.org This suggests that compounds containing the (4-fluoro-benzyl)amine structure could potentially interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. These platinum complexes have also exhibited significant antioxidant activity. rsc.org
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The N-benzylamine scaffold, including (4-Fluoro-benzyl)-methylamine, is a common motif in these studies.
Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 has provided insights into the SAR of this class of compounds. nih.gov These studies have shown that modifications to the benzylamine portion of the molecule can have a significant impact on inhibitory potency. nih.gov
Similarly, extensive SAR studies on N-benzyl phenethylamines as agonists for the 5-HT2A/2C serotonin receptors have demonstrated how substitutions on the N-benzyl ring influence receptor affinity and functional activity. nih.gov The data from such studies can be compiled into tables to visualize the impact of different substituents on biological activity.
Table 1: Illustrative SAR Data for N-Benzyl Phenethylamine (B48288) Derivatives at the 5-HT2A Receptor
| N-Benzyl Substituent | 4-Position Substituent | 5-HT2A Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |
| 2-Hydroxybenzyl | H | 1.1 | 0.074 |
| 2-Hydroxybenzyl | Methyl | 0.29 | - |
| 2,3-Methylenedioxybenzyl | Ethyl | - | - |
This table is illustrative and based on trends described in the literature for N-benzyl phenethylamines. The data highlights how substitutions on both the N-benzyl and phenethylamine moieties can modulate receptor interaction. nih.gov
The presence of a fluorine atom at the 4-position of the benzyl ring in this compound is a key structural feature. In medicinal chemistry, fluorine substitution is often used to enhance metabolic stability, improve binding affinity, and alter the electronic properties of a molecule. The impact of the 4-fluoro substituent has been noted in various studies. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives targeting GPR35, a fluoro-substituted compound showed significant agonistic potency. nih.gov In another study on platinum complexes, the 4-fluoro containing complex exhibited impressive anticancer activity. rsc.org
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-benzyl)-methylamine HCl in laboratory settings?
Methodological Answer: A common approach involves reductive amination of 4-fluorobenzaldehyde with methylamine HCl. Dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol, add methylamine HCl (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) as a reducing agent. Stir under nitrogen at 50°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Quench with aqueous NH₄Cl, extract with dichloromethane, and dry over MgSO₄. Purify the crude product via recrystallization (ethanol/water) to yield white crystals .
Key Reagents and Conditions:
| Reagent | Role | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Substrate | 1.0 | Methanol | 50°C | 12–24h |
| Methylamine HCl | Amine source | 1.2 | Methanol | 50°C | 12–24h |
| NaBH₃CN | Reducing agent | 1.5 | Methanol | 50°C | 12–24h |
Q. How can researchers ensure the purity of this compound post-synthesis?
Methodological Answer: Purity assessment requires a combination of techniques:
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
- HPLC Analysis : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) at 254 nm. Retention time should match a certified reference standard.
- ¹H NMR : Verify absence of impurities by comparing integration ratios (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.8 ppm) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
Advanced Questions
Q. How does the fluorine atom on the benzyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing fluorine group increases electrophilicity at the benzylic carbon, enhancing reactivity in SN2 reactions. To test this, compare reaction rates of this compound with non-fluorinated analogs using a nucleophile (e.g., NaI in acetone). Monitor via GC-MS: fluorinated derivatives show 2–3× faster kinetics due to lowered activation energy .
Q. What methodological considerations are essential when studying thermal stability in protein-ligand interactions?
Methodological Answer: Use differential scanning calorimetry (DSC) to measure ΔCp (change in heat capacity) during thermal denaturation of proteins (e.g., BSA) in the presence of this compound. Prepare protein solutions (1 mg/mL) in PBS with varying ligand concentrations (0–10 mM). Heating rate: 1°C/min. Data analysis should focus on Tm (melting temperature) shifts; fluorinated analogs may stabilize proteins by 3–5°C compared to non-fluorinated derivatives .
Example DSC Data:
| Protein | Ligand Concentration (mM) | Tm (°C) | ΔCp (kJ/mol·K) |
|---|---|---|---|
| BSA | 0 | 64.2 | 12.5 |
| BSA | 5 | 67.8 | 10.3 |
| Lysozyme | 0 | 72.1 | 8.9 |
| Lysozyme | 5 | 74.5 | 7.2 |
Q. How can researchers resolve contradictory data in reaction yield optimization?
Methodological Answer: Contradictions often arise from variable reaction conditions. Design a fractional factorial experiment to isolate critical factors (e.g., solvent polarity, temperature, stoichiometry). For example, test methanol vs. THF as solvents, and analyze yields via ANOVA. If methanol yields 75% vs. THF’s 40%, conclude solvent polarity is key. Replicate experiments ≥3 times to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
